An In-Depth Technical Guide to 4-(Cyclopentylmethoxy)pyridin-2-amine: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 4-(Cyclopentylmethoxy)pyridin-2-amine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Cyclopentylmethoxy)pyridin-2-amine is a heterocyclic organic compound featuring a pyridine core substituted with an amino group at the 2-position and a cyclopentylmethoxy group at the 4-position. This unique structural arrangement imparts a combination of properties that make it a molecule of significant interest in medicinal chemistry and drug discovery. As a derivative of the versatile 2-aminopyridine scaffold, it holds potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, a putative synthetic route, and potential applications of 4-(Cyclopentylmethoxy)pyridin-2-amine, drawing upon established chemical principles and data from analogous compounds.
Introduction
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its ability to act as a bioisostere for other functional groups and its capacity for diverse chemical modifications have made it a cornerstone in the design of novel therapeutics. The introduction of an alkoxy substituent at the 4-position, specifically a cyclopentylmethoxy group, modulates the electronic and steric properties of the pyridine ring, influencing its reactivity, solubility, and potential interactions with biological targets.[3] This guide aims to provide a detailed technical resource on 4-(Cyclopentylmethoxy)pyridin-2-amine for researchers engaged in drug development and synthetic chemistry.
Chemical Structure and Properties
The chemical structure of 4-(Cyclopentylmethoxy)pyridin-2-amine is characterized by a pyridine ring with an amino group (-NH₂) at position 2 and a cyclopentylmethoxy group (-OCH₂-c-C₅H₉) at position 4.
Caption: Chemical structure of 4-(Cyclopentylmethoxy)pyridin-2-amine.
Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₁H₁₆N₂O | |
| Molecular Weight | 192.26 g/mol | |
| CAS Number | 1565652-86-9 | |
| Appearance | Likely a solid at room temperature | Based on similar 2-aminopyridine derivatives. |
| Melting Point | Not available | Expected to be higher than the corresponding non-aminated pyridine due to hydrogen bonding. |
| Boiling Point | Not available | Expected to be relatively high due to its molecular weight and polar nature. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO. | The amino and ether groups contribute to some water solubility, while the cyclopentyl and pyridine rings provide lipophilic character. |
| pKa | Estimated to be in the range of 6-7 for the pyridine nitrogen. | The amino group increases the basicity of the pyridine nitrogen. |
Proposed Synthesis Pathway
A plausible synthetic route to 4-(Cyclopentylmethoxy)pyridin-2-amine can be devised based on established methods for the synthesis of 4-alkoxy-2-aminopyridines. A common and effective strategy involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-amino-4-chloropyridine.
Caption: Proposed Williamson ether synthesis for 4-(Cyclopentylmethoxy)pyridin-2-amine.
Detailed Experimental Protocol (Hypothetical)
Objective: To synthesize 4-(Cyclopentylmethoxy)pyridin-2-amine from 2-amino-4-chloropyridine and cyclopentylmethanol.
Materials:
-
2-Amino-4-chloropyridine
-
Cyclopentylmethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Alkoxide Formation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add cyclopentylmethanol (1.1 equivalents) dropwise at 0 °C.
-
Rationale: Sodium hydride is a strong base that deprotonates the hydroxyl group of cyclopentylmethanol to form the corresponding alkoxide. This is a highly nucleophilic species required for the subsequent substitution reaction. The reaction is performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas.
-
-
Reaction Mixture: After the evolution of hydrogen gas ceases (indicating complete formation of the alkoxide), add 2-amino-4-chloropyridine (1.0 equivalent) to the reaction mixture.
-
Heating: Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: Heating is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-rich pyridine ring. The amino group is an activating group, but the chloro substituent is a moderately good leaving group.
-
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with water and then brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(Cyclopentylmethoxy)pyridin-2-amine.
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized compound would rely on various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring, the protons of the cyclopentylmethoxy group, and the amino protons.
-
Pyridine Protons: Three signals in the aromatic region (δ 6.0-8.0 ppm). The proton at C-6 will likely be the most downfield, followed by the proton at C-3, and the proton at C-5 being the most upfield.
-
Cyclopentylmethoxy Protons: A doublet for the -OCH₂- protons (around δ 3.8-4.2 ppm), and a series of multiplets for the cyclopentyl ring protons.
-
Amino Protons: A broad singlet for the -NH₂ protons (δ 4.5-5.5 ppm), which is exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton.
-
Pyridine Carbons: Six distinct signals for the pyridine ring carbons, with the carbon bearing the amino group (C-2) and the carbon bearing the alkoxy group (C-4) being significantly shifted.
-
Cyclopentylmethoxy Carbons: A signal for the -OCH₂- carbon (around δ 70-75 ppm) and signals for the carbons of the cyclopentyl ring.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
-
C-O Stretching: A strong band around 1200-1250 cm⁻¹ for the aryl ether C-O stretch.
-
C=N and C=C Stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.
Mass Spectrometry
The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (192.26 g/mol ). Fragmentation patterns would likely involve the loss of the cyclopentyl group or cleavage of the ether linkage.
Reactivity and Stability
The reactivity of 4-(Cyclopentylmethoxy)pyridin-2-amine is influenced by the interplay of its functional groups.
-
Amino Group: The primary amino group can undergo typical reactions of aromatic amines, such as acylation, alkylation, and diazotization. It also acts as a directing group in electrophilic aromatic substitution, although the pyridine ring is generally deactivated towards such reactions.
-
Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring can participate in nucleophilic aromatic substitution reactions, particularly at the 6-position, which is activated by the electron-donating amino and alkoxy groups.
-
Ether Linkage: The ether linkage is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions.
The compound should be stored in a cool, dry place, away from strong oxidizing agents and acids.
Potential Applications in Drug Discovery
Substituted 2-aminopyridines are known to exhibit a wide range of biological activities, and the introduction of a 4-alkoxy group has been shown to be a valuable strategy in drug design.[3]
Neuropeptide Y1 (NPY1) Receptor Antagonism
A study on substituted 4-alkoxy-2-aminopyridines has identified them as novel neuropeptide Y1 (NPY1) receptor antagonists.[3] The NPY system is implicated in various physiological processes, including appetite regulation, anxiety, and blood pressure control. Antagonists of the NPY1 receptor are being investigated for the treatment of obesity, anxiety disorders, and other conditions. The cyclopentylmethoxy group in 4-(Cyclopentylmethoxy)pyridin-2-amine could potentially interact favorably with the receptor binding pocket, making it a candidate for further investigation in this area.
Other Potential Therapeutic Areas
Given the broad biological activities of the 2-aminopyridine scaffold, 4-(Cyclopentylmethoxy)pyridin-2-amine and its derivatives could be explored for other therapeutic applications, including:
-
Antimicrobial Agents: Pyridine derivatives are known to possess antibacterial and antifungal properties.[2]
-
Anticancer Agents: The 2-aminopyridine scaffold is present in several kinase inhibitors and other anticancer drugs.
-
CNS Disorders: The lipophilic cyclopentyl group may enhance blood-brain barrier penetration, making this compound a potential starting point for the development of CNS-active agents.
Conclusion
4-(Cyclopentylmethoxy)pyridin-2-amine is a promising molecule for further investigation in the field of medicinal chemistry. Its synthesis is achievable through established synthetic methodologies, and its structural features suggest a favorable profile for biological activity. While specific experimental data for this compound is limited, this guide provides a solid foundation for researchers to initiate their studies. Further exploration of its synthesis, characterization, and biological evaluation is warranted to fully elucidate its potential as a lead compound in drug discovery programs.
